Home > Products > Screening Compounds P8586 > N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide - 866040-01-9

N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

Catalog Number: EVT-3062302
CAS Number: 866040-01-9
Molecular Formula: C20H18F3N3O2
Molecular Weight: 389.378
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,6-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are a class of heterocyclic aromatic organic compounds containing a five-membered ring structure with two carbon atoms, two nitrogen atoms and one oxygen atom. They are known for their diverse biological activities and find applications in various fields of scientific research. N-(2,6-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide specifically has been investigated for its potential in inhibiting histone deacetylases (HDACs) []. Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, thereby influencing chromatin structure and transcription. Inhibition of HDACs is a promising therapeutic strategy for a variety of diseases, including cancer and neurological disorders.

Molecular Structure Analysis

Detailed molecular structure analysis of N-(2,6-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide was not found in the analyzed papers. While some publications mention it as a derivative of thienylbenzamide [], detailed data regarding bond lengths, bond angles, dihedral angles, or other structural parameters were not available. Further research or access to specific publications may provide more information.

Applications

The scientific research applications of N-(2,6-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide, as indicated by the provided literature, are focused on its potential as an HDAC inhibitor []. HDAC inhibitors have garnered significant interest in various fields, including:

  • Cancer Research: HDAC inhibitors are being investigated as potential anticancer agents due to their ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells []. Specific examples of HDAC inhibitors currently being explored in clinical trials for various cancer types include vorinostat, romidepsin, and panobinostat.
  • Neurological Disorders: HDAC inhibitors have shown promise in preclinical models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease []. The rationale behind their use lies in their ability to modulate gene expression and potentially protect neurons from damage.

1. 2-(2-{3-[4-(Dimethyl­amino)phen­yl]-1,2,4-oxadiazol-5-yl}phen­oxy)-N-(2,6-dimethyl­phen­yl)acetamide

Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a 4-(dimethylamino)phenyl group at the 3-position. It is further connected to a 2,6-dimethylphenyl acetamide moiety through a phenoxy linker. The molecule exhibits a bifurcated intramolecular N—H⋯(O,N) hydrogen bond, influencing its conformation. The dihedral angles between the oxadiazole ring and the adjacent benzene rings are 14.10 (19) and 17.90 (18)° for the central benzene ring and the (dimethylamino)phenyl ring, respectively .

2. N-(2,6-Dimethyl­phen­yl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phen­oxy]acetamide

Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position. It is linked to a 2,6-dimethylphenyl acetamide through a phenoxy linker. Similar to the previous compound, it exhibits a bifurcated intramolecular N—H⋯(O,N) hydrogen bond, influencing its molecular conformation .

3. N‐(2,6‐Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol‐5‐yl}phen­oxy)acetamide

Compound Description: This compound features a 1,2,4-oxadiazole ring with a 4-(methylsulfanyl)phenyl group at the 3-position. It connects to a 2,6-dimethylphenyl acetamide through a phenoxy linker. It also displays a bifurcated intramolecular N—H⋯O,N hydrogen bond, contributing to its conformation. The dihedral angles between the oxadiazole ring and its adjacent benzene rings are 24.50 (19) and 12.20 (18)° .

4. N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide

Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a 4-(methylsulfonyl)phenyl group at the 3-position. It is connected to a 2,6-dimethylphenyl acetamide unit via a phenoxy linker .

5. N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at the 3-position. It is connected to a 2,6-dimethylphenyl acetamide moiety via a phenoxy linker .

6. {[N‐(4‐(5‐(3‐(3‐(4‐acetamido‐3‐(trifluoromethyl)phenyl)ureido)phenyl)‐1,2,4‐oxadiazol‐3‐yl)‐3‐chlorophenyl)‐nicotinamide]} (ATN)

Compound Description: ATN is a novel Yes‐associated protein (YAP) inhibitor. This compound contains a 1,2,4-oxadiazole ring within a more complex structure. It exhibits potent antiproliferative efficacy against oral squamous cell carcinoma (OSCC) cells while being less potent against non-tumorigenic human fibroblast cells . ATN suppresses the expression of YAP and associated targets, inducing caspase-dependent apoptosis and suppressing migration activity in OSCC cells .

7. 3-cyano-2-(N-phenyl)carbamoylmethylthio-6-(thiophen-2-yl)-4-trifluoromethyl-pyridine (6a)

Compound Description: This compound, a pyridine derivative, contains a trifluoromethyl group at position 4 and a thiophen-2-yl substituent at position 6. It displayed insecticidal activity against Aphis gossypii insects, with potency comparable to the reference insecticide acetamiprid .

8. 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid (Flufenamic acid, FFA)

Compound Description: Flufenamic acid is a fenamate derivative known to enhance the activity of TREK1 potassium channels, contributing to background potassium conductances in various cell types . It is known for its analgesic properties.

9. 2-(2,3-Dimethylphenyl)aminobenzoic acid (Mefenamic acid, MFA)

Compound Description: Mefenamic acid is another fenamate derivative that enhances TREK1 potassium channel activity, similar to Flufenamic acid . It is also known for its analgesic properties.

10. 2-{[3-(Trifluoromethyl)phenyl]amino}nicotinic acid (Niflumic acid, NFA)

Compound Description: Niflumic acid, another fenamate derivative, also enhances TREK1 potassium channel activity . It exhibits analgesic properties, similar to Flufenamic acid and Mefenamic acid.

11. 2-(2-(2,6-Dichlorophenylamino)phenyl)acetic acid (Diclofenac)

Compound Description: Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) known to enhance TREK1 potassium channel activity . It is widely used for its analgesic and anti-inflammatory properties.

12. (5,6,7,8-Tetrahydronaphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine (BL-1249)

Compound Description: BL-1249 is an experimental drug that potently enhances the activity of TREK1 potassium channels .

13. 5-[2-(phenylamino)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione

Compound Description: This compound features a 1,3,4-oxadiazole ring with a thione group at the 2-position and a 2-(phenylamino)ethyl substituent at the 5-position .

14. 2-(4-(5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)ethanol (CYM-5442)

Compound Description: CYM-5442 is a highly selective S1P1 agonist that exhibits full pharmacological efficacy in vitro and in vivo without requiring interactions with the zwitterionic phosphate and amine groups in sphingosine-1-phosphate (S1P) . This compound does not require Arg120 or Glu121 residues for activating S1P1-dependent signaling pathways and identifies a new hydrophobic pocket in S1P1 . CYM-5442 induces and maintains S1P1-dependent blood lymphopenia and its activity can be inhibited by specific S1P1 antagonists .

15. 5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2, 4-oxadiazole (SEW2871)

Compound Description: SEW2871 is a selective S1P1 agonist known to activate the S1P1 receptor and induce lymphopenia .

16. 5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471) [, ]

Compound Description: INCB9471 is a potent and specific inhibitor of human C-C chemokine receptor 5 (CCR5) [, ]. It exhibits potent inhibitory activity against monocyte migration and HIV-1 infection [, ]. This compound is a noncompetitive inhibitor of CCR5 and its binding is not dependent on the CCR5 residues that are essential for interaction with other CCR5 inhibitors [, ].

Properties

CAS Number

866040-01-9

Product Name

N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

IUPAC Name

N-(2,3-dimethylphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanamide

Molecular Formula

C20H18F3N3O2

Molecular Weight

389.378

InChI

InChI=1S/C20H18F3N3O2/c1-12-5-3-8-16(13(12)2)24-17(27)9-10-18-25-19(26-28-18)14-6-4-7-15(11-14)20(21,22)23/h3-8,11H,9-10H2,1-2H3,(H,24,27)

InChI Key

NACXHTVWSMDDKW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.